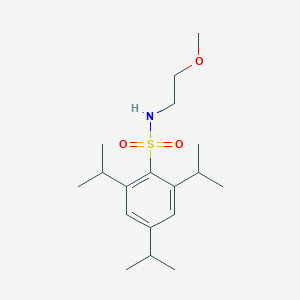

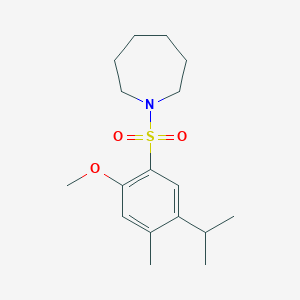

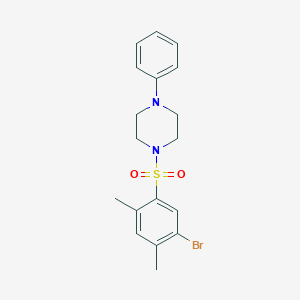

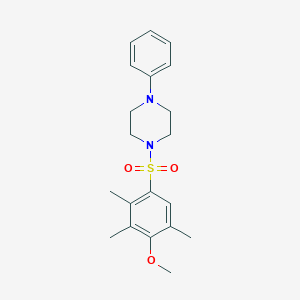

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine, also known as MTBSTFA, is a commonly used derivatization reagent in analytical chemistry. It is a sulfonylating agent that is used to convert polar and non-volatile compounds into volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS). The compound is widely used in scientific research applications due to its ability to improve the sensitivity and selectivity of analytical methods.

作用機序

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with polar and non-volatile compounds to form volatile derivatives that can be analyzed by GC-MS. The sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with the functional groups in the target compound, such as hydroxyl and amino groups, to form a stable derivative. The resulting derivative is more volatile than the original compound, which allows for easier analysis by GC-MS.

Biochemical and Physiological Effects

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in analytical chemistry and does not interact with biological systems.

実験室実験の利点と制限

One of the main advantages of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is its ability to improve the sensitivity and selectivity of analytical methods. The compound can be used to analyze a wide range of polar and non-volatile compounds, which makes it a versatile reagent for analytical chemistry. However, 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has some limitations. It can only be used to analyze compounds that contain functional groups that can react with the sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Additionally, the derivatization reaction can be time-consuming and may require multiple steps.

将来の方向性

There are several future directions for the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in scientific research. One potential area of research is the development of new derivatization reagents that can be used to analyze compounds that are not compatible with 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Another area of research is the optimization of the derivatization reaction to improve the efficiency and reduce the time required for analysis. Additionally, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in the analysis of complex biological samples, such as blood and urine, is an area of active research. Overall, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in analytical chemistry is likely to continue to grow as researchers seek to improve the sensitivity and selectivity of analytical methods.

合成法

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can be synthesized from 4-methylsulfonylphenol and 4-phenylpiperazine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in most organic solvents.

科学的研究の応用

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is primarily used in analytical chemistry for the derivatization of polar and non-volatile compounds. It is commonly used to analyze amino acids, peptides, and other small molecules that are difficult to analyze by GC-MS. The compound is also used in the analysis of environmental samples, such as water and soil, to detect the presence of organic pollutants.

特性

IUPAC Name |

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZNCGPZCMWLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B345739.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)